4-(4-Ethylthiophenyl)-2-hydroxypyridine
Description
4-(4-Ethylthiophenyl)-2-hydroxypyridine (CAS: 1261915-59-6) is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl (-OH) group at position 2 and a 4-ethylthiophenyl moiety at position 3. Its molecular formula is C₁₃H₁₃NOS, with a molecular weight of 231.31 g/mol.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)11-7-8-14-13(15)9-11/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLISYJVVHTISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylthiophenol and 2-chloropyridine.
Nucleophilic Substitution: The 4-ethylthiophenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-120°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethylthiophenyl)-2-hydroxypyridine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The ethylthiophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-hydroxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethylthiophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS: 1261895-92-4)
- Structure : Differs by a carboxy (-COOH) and fluorine substituent on the phenyl ring.
- Molecular Weight : 233.20 g/mol (vs. 231.31 g/mol for the target compound).
- Properties : The carboxy group increases polarity, reducing lipophilicity compared to the ethylthio group. Fluorine’s electron-withdrawing effect may alter electronic distribution, impacting binding interactions in biological systems.
2.1.2 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS: 1261907-11-2)
- Structure : Ethoxycarbonyl (-COOEt) and fluorine substituents.
- Molecular Weight : 277.25 g/mol.
- Properties : The ethoxycarbonyl group introduces ester functionality, enhancing hydrolytic instability compared to the ethylthio group. This may limit its utility in aqueous environments .
2.1.3 6-(4-Ethylphenyl)pyridine-3-carboxylic Acid
- Structure : Carboxylic acid at position 3 and ethylphenyl at position 5.
- Comparison : The carboxylic acid group increases hydrophilicity, contrasting with the ethylthio group’s lipophilic nature. Such differences influence pharmacokinetic properties like absorption and metabolism .
2.2.1 Antimicrobial Activity
- Pyridine-Based Copper Complexes: Copper complexes with 2-hydroxypyridine ligands exhibit superoxide scavenging activity (49.07–130.23 mM IC₅₀) and antimicrobial effects against S. aureus and E. coli.
- Thienopyridine Derivatives: Show broad-spectrum activity against Gram-positive and Gram-negative bacteria.
2.2.2 Enzyme Inhibition
- Urease Inhibition: A silver(I) complex with 2-hydroxypyridine demonstrated potent urease inhibition.
Physicochemical Properties
| Property | 4-(4-Ethylthiophenyl)-2-hydroxypyridine | 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 231.31 | 233.20 | 277.25 |
| Key Substituents | -SCH₂CH₃, -OH | -COOH, -F, -OH | -COOEt, -F, -OH |
| Lipophilicity (Predicted) | High (logP ~3.2) | Moderate (logP ~1.8) | Moderate (logP ~2.5) |
| Melting Point | Not reported | Not reported | Not reported |
| Biological Relevance | Potential antimicrobial, enzyme inhibition | Heterocyclic building block | Ester hydrolysis susceptibility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
